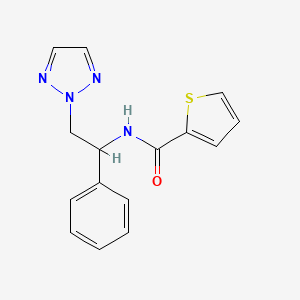
8-Ethyl-2,5-dimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-2,5-dimethylquinoline is a chemical compound with the molecular weight of 185.27 . It is also known by its IUPAC name, this compound .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in recent years . Transition-metal catalyzed synthetic methods have been dominant in the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized .Molecular Structure Analysis
The molecular structure of this compound contains a total of 30 bonds; 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives have been extensively studied . For instance, the reaction of aldehydes and aryl ethylidene malononitriles via an intermolecular cyclization process under microwave irradiation in ethylene glycol and NaOH as a base has been reported .Wissenschaftliche Forschungsanwendungen
Metal Complexes and Alzheimer's Disease
Quinoline derivatives, including 8-Ethyl-2,5-dimethylquinoline, have been investigated for their ability to complex with metal ions, which is relevant in the context of Alzheimer's disease (AD). Studies reveal that 8-Hydroxyquinolines (8HQ), which are structurally related to this compound, show potential in the treatment of AD. For instance, these compounds can form complexes with transition metals and have been proposed to function as metal chaperones, disaggregating metal-enriched amyloid plaques, inhibiting Cu/Aβ redox chemistry, and potentially reversing the AD phenotype in transgenic animal models (Kenche et al., 2013). Another study involving a novel 8-OH quinoline, targeting amyloid β in AD, demonstrated that it could alter the Aβ-PET signal in subjects with prodromal or mild AD (Villemagne et al., 2017).
Anticorrosion Applications
Quinoline derivatives have been evaluated for their anticorrosion capabilities. Research has shown that certain 8-hydroxyquinoline derivatives can effectively inhibit corrosion of carbon steel in acidic solutions, demonstrating high inhibition efficiency. These compounds act as mixed-type inhibitors, suggesting a potential application in protecting industrial materials from corrosion (Faydy et al., 2017).
Organic Synthesis and Stereochemistry
The stereochemistry of cyclometalation of 8-ethylquinoline derivatives has been a subject of study, providing insights into the reactions of quinoline compounds with palladium(II) salts. Such research contributes to the understanding of the fundamental principles of organic synthesis and the development of novel synthetic methodologies (Holcomb et al., 1996).
Antimicrobial and Antitumor Activities
Quinoline derivatives have been explored for their antimicrobial and antitumor properties. Synthesis and characterization of divalent transition metal complexes of 8-hydroxyquinoline and its derivatives have demonstrated potential in vitro antimicrobial activity against various bacterial strains and fungi, highlighting their significance in developing new antimicrobial agents (Patel & Patel, 2017). Additionally, the synthesis of certain quinoline derivatives has revealed antitumor activity and quantitative structure-activity relationships, further emphasizing the therapeutic potential of these compounds in cancer treatment (Sami et al., 1996).
Safety and Hazards
The safety data sheet for a related compound, 2,5-Dimethylquinoline, provides some insight into the potential hazards of 8-Ethyl-2,5-dimethylquinoline . It suggests that the compound may cause skin and eye irritation, and may cause drowsiness or dizziness. It is recommended to use personal protective equipment when handling the compound and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Eigenschaften
IUPAC Name |
8-ethyl-2,5-dimethylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-4-11-7-5-9(2)12-8-6-10(3)14-13(11)12/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDDZWALNFEDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(C=C1)C)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide](/img/structure/B2825040.png)
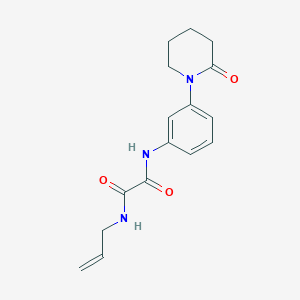

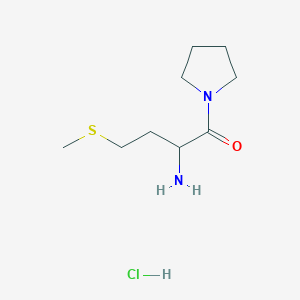

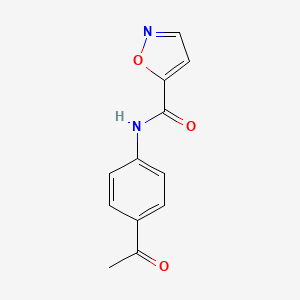
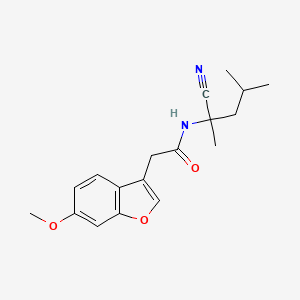
![N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide](/img/structure/B2825051.png)
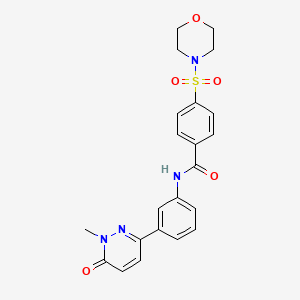
![2-Benzylsulfanyl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2825055.png)
![6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2825056.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide](/img/structure/B2825060.png)
